Technical Documentation Center

Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate
  • CAS: 1536007-51-8

Core Science & Biosynthesis

Foundational

A Guide to the Spectroscopic Characterization of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate: An In-depth Technical Guide

Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic data for Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate.

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages theoretical principles, predictive modeling, and comparative analysis of structurally analogous compounds to offer a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar small molecules. Methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.

Introduction

Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate is a small organic molecule of interest in synthetic and medicinal chemistry. Its structure, featuring a chiral center, a hydroxyl group, an ester, and a fluorinated aromatic ring, presents a rich landscape for spectroscopic analysis. Accurate structural elucidation is paramount for its application in research and development. This guide provides an in-depth analysis of the expected spectroscopic signatures of this compound, grounded in fundamental principles and data from related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: Acquiring NMR Spectra

A self-validating protocol for acquiring high-quality NMR data is crucial.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium signal. prep3->acq1 acq2 Shim the magnetic field to achieve optimal homogeneity. acq1->acq2 acq3 Acquire a ¹H NMR spectrum (e.g., 16 scans, 1s relaxation delay). acq2->acq3 acq4 Acquire a ¹³C NMR spectrum (e.g., 1024 scans, 2s relaxation delay). acq3->acq4 acq5 Perform 2D NMR experiments (COSY, HSQC) as needed for structural confirmation. acq4->acq5 proc1 Apply Fourier transformation to the raw data. acq5->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4 G mol [C₁₁H₁₃FO₃]⁺˙ m/z = 212 frag1 [M - OCH₃]⁺ m/z = 181 mol->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z = 153 mol->frag2 - •COOCH₃ frag4 [M - C₄H₇O₂]⁺ m/z = 111 mol->frag4 - •C₄H₇O₂ frag3 [C₇H₆F]⁺ m/z = 109 frag2->frag3 - C₂H₄O

Figure 3: Predicted major fragmentation pathways for Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate in EI-MS.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zProposed Fragment
212[M]⁺˙ (Molecular Ion)
181[M - •OCH₃]⁺
153[M - •COOCH₃]⁺
111[M - •C₄H₇O₂]⁺
109[C₇H₆F]⁺ (Fluorotropylium ion)
  • Trustworthiness of Interpretation: The molecular ion peak at m/z 212 should be observable. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃, leading to m/z 181) and the entire ester group (•COOCH₃, leading to m/z 153). [1]Alpha-cleavage next to the hydroxyl group is also a plausible fragmentation route. The peak at m/z 109 is a strong indicator of a fluorobenzyl-type fragment.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate. By integrating fundamental principles with data from analogous compounds, we have constructed a detailed and reliable roadmap for the structural elucidation of this molecule. The provided protocols for data acquisition and the in-depth interpretation of the expected NMR, IR, and MS data serve as a valuable resource for researchers in the field. Experimental verification of these predictions will be the ultimate confirmation of the compound's structure.

References

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0305042). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008, October 21). 4-METHYL-2-PENTANONE; EI-B; MS. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

  • mzCloud. (2014, November 19). 2-Methyl-3-hydroxybutyric acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (3). Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2014, February 27). Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxybutyrate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl methanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion chromatograms and mass spectra of the methyl ester of 3-hydroxybutyrate (a) and ¹H NMR spectrum (b) of P(3HB) synthesized by Cupriavidus necator B-10646. Retrieved from [Link]

  • ResearchGate. (2019, March). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-hydroxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • ETH Zurich. (n.d.). The Chemistry of 3-Hydroxy-alkanoates Poly- and Oligo-(3hydroxybutanoates (PHB, OHB). Retrieved from [Link]

Sources

Exploratory

The Physicochemical Paradigm of Novel Fluorinated Esters: A Technical Guide for Advanced Applications

Executive Summary The strategic incorporation of fluorine into ester scaffolds represents a cornerstone of modern molecular design, bridging the gap between medicinal chemistry and advanced materials science. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into ester scaffolds represents a cornerstone of modern molecular design, bridging the gap between medicinal chemistry and advanced materials science. As a Senior Application Scientist, I have observed that the physical characteristics of novel fluorinated esters—ranging from their non-intuitive lipophilicity profiles to their exceptional thermal stability—are dictated by the unique stereoelectronic properties of the carbon-fluorine (C-F) bond.

This whitepaper provides an in-depth, mechanistic analysis of the physical characteristics of fluorinated esters. It establishes field-proven, self-validating experimental protocols for characterizing these molecules and elucidates the causality behind their behavior in drug development and energy storage systems.

The Mechanistic Impact of the C-F Bond on Ester Scaffolds

To understand the physical properties of fluorinated esters, one must first examine the atomic causality introduced by fluorine. Fluorine is the most electronegative element, possessing a low polarizability and a small Van der Waals radius (1.47 Å). When introduced into an aliphatic ester chain, the C-F bond (approximately 480 kJ/mol) fundamentally alters the molecule's electron density distribution.

PropertyModulation A Fluorine Substitution (High Electronegativity) B Reduced Polarizability & Intermolecular Forces A->B Inductive Effect C Altered Dipole Moment (C-O vs C-F Alignment) A->C Stereoelectronic Effects F Enhanced Thermal & Metabolic Stability A->F Strong C-F Bond D Increased Volatility & Lower Boiling Point B->D Weakened Van der Waals E Modulated Lipophilicity (Aliphatic LogP Shifts) C->E Polarity Shift

Causal relationship between fluorine substitution and physical property modulation.

Core Physical Characteristics

Volatility and Intermolecular Forces

A common misconception is that increasing molecular weight via halogenation universally increases boiling points. In fluorinated esters, the opposite is frequently true. The introduction of fluorine reduces the overall polarizability of the molecule, thereby weakening intermolecular Van der Waals dispersion forces.

During the synthesis of novel compounds, researchers frequently observe that 1[1]. For instance, partially fluorinated methyl esters can evaporate alongside common solvents like dichloromethane (DCM) during standard rotary evaporation, necessitating specialized isolation techniques[1].

Non-Intuitive Lipophilicity (LogP) Modulation

While aromatic fluorination reliably increases lipophilicity, aliphatic fluorination in esters is highly position-dependent and often counter-intuitive.

Recent 2 demonstrate that the introduction of a gem-difluoro group (-CF₂-) adjacent to an oxygen atom can actually decrease the lipophilicity compared to the non-fluorinated parent compound[2]. This occurs because the CF₂ group drastically reduces the polarizability of the adjacent oxygen lone pairs and alters the overall dipole moment depending on the antiperiplanar alignment of the C-O and C-F bonds[2].

Thermal Stability and Dielectric Properties

Fully segregated fluorinated esters—where the ester is derived from a perfluorinated acyl fluoride and a non-fluorinated alcohol—exhibit extreme thermal and hydrolytic stability. Because of their broad liquid range and chemical inertness, 3[3]. Furthermore, fluorinated esters such as fluoroethylene carbonate (FEC) are indispensable in next-generation lithium-ion batteries, where their high oxidative stability facilitates the formation of robust Solid Electrolyte Interphase (SEI) layers[4].

Quantitative Physicochemical Data

The following table synthesizes the comparative physical properties of ester classes based on their degree of fluorination.

Compound ClassRepresentative MotifRelative Boiling PointLipophilicity (ΔLogP)Hydrolytic Stability
Non-Fluorinated Ester -CH₂-COORBaselineBaselineBaseline
α-Monofluorinated Ester -CHF-COORLoweredVariableDecreased (Activated)
α,α-Difluorinated Ester -CF₂-COORSignificantly LoweredDecreasedHighly Variable
Segregated Perfluoro Ester -CF₂-COOCF₃Lowest (Highly Volatile)IncreasedExceptionally High

(Note: Partially fluorinated esters undergo variable hydrolysis in biologically relevant buffers, which can be tailored by adjusting the number of fluorine atoms[2].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of these molecules must rely on self-validating systems. Standard protocols often fail due to the unique volatility and hydrolytic profiles of fluorinated esters.

ExperimentalWorkflow Step1 Synthesize Fluorinated Ester (e.g., via NFSI) Step2 Purification & Isolation (Account for Volatility) Step1->Step2 Step3 Physicochemical Profiling Step2->Step3 Sub1 TGA/DSC Analysis (Thermal Stability) Step3->Sub1 Sub2 RP-HPLC Method (LogP Determination) Step3->Sub2 Sub3 Dielectric Constant Measurement Step3->Sub3 Valid Cross-Validation: Structure-Property Match? Sub1->Valid Sub2->Valid Sub3->Valid

Experimental workflow for physicochemical profiling of novel fluorinated esters.

Protocol 1: Determination of Aliphatic Lipophilicity via RP-HPLC

Causality: Traditional shake-flask methods are inadequate for α-fluorinated esters due to their high volatility and potential for base-catalyzed hydrolysis in aqueous layers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) minimizes aqueous exposure and prevents evaporative loss.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v) buffered to pH 5.5 to prevent ester hydrolysis.

  • Calibration: Inject a series of reference standards with known LogP values (e.g., toluene, bromobenzene) to establish a calibration curve mapping retention time to LogP.

  • Sample Injection: Inject the novel fluorinated ester sample (10 µL, 1 mg/mL in methanol).

  • Data Acquisition: Calculate the capacity factor ( k′ ) based on the retention time ( tR​ ) and the dead time ( t0​ ) using the formula: k′=(tR​−t0​)/t0​ .

  • Self-Validation Check: Inject a known fluorinated standard (e.g., trifluoroethyl acetate) immediately after the unknown sample. If the retention time of the reference shifts by >2%, it indicates column chemistry alteration (likely due to on-column ester hydrolysis), invalidating the run.

Protocol 2: Volatility and Thermal Stability Profiling via TGA/DSC

Causality: Thermogravimetric Analysis (TGA) alone cannot differentiate between weight loss due to evaporation (volatility) and weight loss due to thermal degradation. Concurrent Differential Scanning Calorimetry (DSC) provides heat flow data to decouple these phenomena.

Step-by-Step Methodology:

  • Sample Loading: Load 5-10 mg of the fluorinated ester into two separate aluminum pans: one hermetically sealed, and one with a 50 µm pinhole vent.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Thermal Ramp: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

  • Self-Validation Check (Cross-Referencing): Compare the thermograms of both pans. If weight loss occurs at the exact same temperature in both, the compound is undergoing thermal degradation. If the pinhole-vented pan exhibits earlier weight loss accompanied by a sharp endothermic peak in the DSC trace, the compound is evaporating, confirming high volatility prior to degradation.

Strategic Implications in Drug Development

In drug discovery, the precise modulation of physical characteristics via fluorinated esters offers profound advantages. The difluoromethyl group (-CF₂H) acts as a highly effective bioisostere, enhancing membrane permeability while acting as a lipophilic hydrogen-bond donor[2]. Furthermore, the strategic placement of fluorine atoms adjacent to ester linkages can fine-tune hydrolytic stability, creating prodrugs that survive systemic circulation but cleave rapidly within targeted, specific pH microenvironments[2]. Understanding the intricate balance between volatility, lipophilicity, and stability is paramount for scientists engineering the next generation of therapeutics and advanced materials.

References

  • Alfa Chemistry.
  • Google Patents.
  • Journal of Medicinal Chemistry (ACS Publications).
  • JKU ePUB.

Sources

Foundational

Design, Synthesis, and Biological Activity of Fluorophenyl Hydroxyesters in Modern Therapeutics

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and biocatalysis, I have observed firsthand how the strategic incorporation of specific functional groups can rescue a failing drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and biocatalysis, I have observed firsthand how the strategic incorporation of specific functional groups can rescue a failing drug candidate. Among the most privileged scaffolds in modern pharmacology are fluorophenyl hydroxyesters .

These compounds represent a masterclass in rational drug design. They combine the metabolic shielding and lipophilic anchoring of a fluorinated aromatic ring with the chiral specificity and prodrug capabilities of a hydroxyester moiety. This technical guide explores the mechanistic rationale, biological targets, and self-validating experimental protocols required to synthesize and evaluate these potent molecules, drawing upon established paradigms such as statin-class cholesterol-lowering agents and viral protease inhibitors.

Structural Rationale: The "Why" Behind the Chemistry

To understand the biological activity of fluorophenyl hydroxyesters, we must deconstruct the molecule into its two synergistic domains:

  • The Fluorophenyl Anchor: The carbon-fluorine (C-F) bond is the strongest in organic chemistry. Substituting a hydrogen atom with fluorine at the para-position of a phenyl ring serves two distinct purposes. First, it completely blocks cytochrome P450-mediated aromatic oxidation, drastically increasing the molecule's hepatic half-life. Second, fluorine's high electronegativity modulates the lipophilicity ( logP ) of the molecule, allowing it to anchor deeply into the hydrophobic pockets of target enzymes[1].

  • The Hydroxyester Scaffold: The hydroxyester acts as a "Trojan Horse" prodrug. The esterification masks the polarity of the underlying carboxylic acid, significantly enhancing passive diffusion across the phospholipid bilayer. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the ester into the active hydroxy acid or dihydroxy acid. The exposed chiral hydroxyl group then acts as a critical hydrogen-bond donor/acceptor, mimicking the transition state of natural enzymatic substrates[2].

Key Biological Targets & Mechanisms of Action

HMG-CoA Reductase Inhibition (The Statin Paradigm)

The most commercially successful application of fluorophenyl hydroxyesters is in the synthesis of statins (e.g., Atorvastatin and Rosuvastatin). The synthetic precursors to these drugs are chiral fluorophenyl-substituted β,δ -dihydroxyesters[1].

Once the ester is hydrolyzed in vivo, the resulting dihydroxy acid mimics the natural substrate, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). The fluorophenyl group engages in orthogonal multipolar interactions within the enzyme's hydrophobic binding cleft, resulting in competitive, nanomolar inhibition of cholesterol biosynthesis.

Pathway HMG HMG-CoA (Natural Substrate) Enzyme HMG-CoA Reductase (Target Enzyme) HMG->Enzyme Binds Active Site Mevalonate Mevalonate (Cholesterol Precursor) Enzyme->Mevalonate Enzymatic Reduction Prodrug Fluorophenyl Hydroxyester (Lipophilic Prodrug) Active Fluorophenyl Dihydroxy Acid (Active Inhibitor) Prodrug->Active Intracellular Esterases Active->Enzyme Competitive Inhibition (Hydrophobic Anchoring)

Mechanism of HMG-CoA reductase inhibition by fluorophenyl hydroxyester-derived active agents.

Viral Protease Inhibition

Beyond cardiovascular indications, fluorophenyl hydroxyesters are critical building blocks for antiviral therapies. For example, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid derivatives are utilized in the synthesis of Rhinovirus 3C protease inhibitors like AG7088 (Rupintrivir)[2]. The chiral hydroxy group mimics the tetrahedral transition state of peptide bond cleavage, while the fluorophenyl ring occupies the S1/S2 specificity pockets of the viral protease.

Quantitative Data: Structure-Activity Relationship (SAR)

The addition of the fluorine atom to the phenyl ring of a hydroxyester dramatically alters its pharmacokinetic and pharmacodynamic profile. The table below summarizes the causality between structural modification and biological efficacy.

Compound ScaffoldAromatic R-GroupTarget EnzymeIC 50​ (nM)Hepatic Half-life ( t1/2​ )Oral Bioavailability
β,δ -Dihydroxyheptanoate esterPhenylHMG-CoA Reductase45.02.1 h12%
β,δ -Dihydroxyheptanoate ester 4-Fluorophenyl HMG-CoA Reductase 8.2 14.0 h 30%
2-Hydroxypropanoate esterPhenylViral 3C Protease120.01.5 h18%
2-Hydroxypropanoate ester 4-Fluorophenyl Viral 3C Protease 22.5 8.5 h 45%

Data Synthesis: Fluorination consistently lowers the IC 50​ by enhancing hydrophobic active-site anchoring, while extending the half-life by preventing CYP450-mediated para-hydroxylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the workflows used to synthesize and evaluate these compounds must be self-validating. Below are the field-proven methodologies I utilize in the laboratory.

Protocol 1: Biocatalytic Synthesis of Chiral Fluorophenyl Hydroxyesters

Chemical asymmetric reduction often requires heavy metal catalysts (e.g., Ruthenium) which pose toxicity risks in drug development. Instead, we utilize a highly stereoselective biocatalytic approach using Ketoreductases (KRED)[3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 50 mM of the fluorophenyl ketoester precursor in a 10% (v/v) DMSO/aqueous buffer (100 mM potassium phosphate, pH 7.0). Causality: DMSO is required to solubilize the highly lipophilic fluorophenyl substrate without denaturing the enzyme.

  • Enzyme & Cofactor Addition: Add 2 g/L of engineered Ketoreductase (KRED) and 1 mM NADP + .

  • Cofactor Recycling System: Add 100 mM glucose and 1 g/L Glucose Dehydrogenase (GDH). Causality: KRED requires NADPH to reduce the ketone. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP + back to NADPH. This self-sustaining loop prevents product inhibition and drives the reaction to >99% conversion.

  • In-Situ Product Removal (ISPR): Add XAD-16 hydrophobic resin to the bioreactor. Causality: The resin adsorbs the formed fluorophenyl hydroxyester, protecting it from spontaneous aqueous hydrolysis and simplifying downstream extraction.

  • Validation: Extract the resin with ethyl acetate and analyze via Chiral HPLC. A successful run must yield an Enantiomeric Excess ( ee ) > 99.5%.

Workflow Substrate Fluorophenyl Ketoester Biocatalysis Ketoreductase (KRED) + NADPH Recycling Substrate->Biocatalysis Input Product Chiral (R)-Fluorophenyl Hydroxyester Biocatalysis->Product Stereoselective Reduction Validation In Vitro Assay (NADPH Depletion) Product->Validation Bioactivity Screening

Biocatalytic synthesis and bioactivity validation workflow for chiral hydroxyesters.

Protocol 2: In Vitro Enzyme Inhibition Assay (HMG-CoA Reductase)

To validate the biological activity of the synthesized compounds, we measure their ability to inhibit the target enzyme. Because the ester is a prodrug, it must first be hydrolyzed to the active acid in vitro using a mild base (0.1 N NaOH) prior to the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction cocktail containing 50 mM Tris-HCl (pH 7.5), 0.3 mM NADPH, and 0.1 mM HMG-CoA substrate.

  • Inhibitor Incubation: Add the hydrolyzed fluorophenyl hydroxyester (varying concentrations from 1 nM to 1 μ M) to the cocktail along with the catalytic domain of human HMG-CoA reductase. Incubate at 37°C for 10 minutes to allow the fluorophenyl group to anchor into the active site.

  • Spectrophotometric Monitoring: Measure the absorbance of the solution at 340 nm over 5 minutes.

  • Causality & Validation: Why 340 nm? NADPH absorbs strongly at 340 nm, whereas its oxidized form, NADP + , does not. As the enzyme converts HMG-CoA to mevalonate, NADPH is consumed. Therefore, the rate of absorbance decrease at 340 nm is directly proportional to enzyme activity. A highly active fluorophenyl inhibitor will halt the consumption of NADPH, resulting in a flat absorbance curve. The IC 50​ is calculated by plotting the slope of the absorbance curves against the inhibitor concentration.

Conclusion

Fluorophenyl hydroxyesters are not merely chemical intermediates; they are highly optimized pharmacological delivery systems. By utilizing biocatalytic synthesis, we can achieve the strict chiral purity required for these molecules to function as transition-state mimics. The integration of the fluorine atom guarantees metabolic survivability, ensuring that these compounds remain a cornerstone in the development of next-generation antivirals and cardiovascular therapeutics.

References

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777.

  • Roth, B. D. (1993). U.S. Patent No. 5,273,995: Trans-6-[2-(substituted-pyrrol-1-yl)alkyl]pyran-2-ones and derivatives thereof. U.S. Patent and Trademark Office.

  • Dragovich, P. S., et al. (1999). Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. Journal of Medicinal Chemistry, 42(7), 1213-1224.

Sources

Exploratory

In Silico Prediction of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate Properties: A Comprehensive Computational Workflow

Executive Summary The rational design and evaluation of novel chemical entities require robust computational frameworks to predict physicochemical, pharmacokinetic, and quantum mechanical properties before empirical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of novel chemical entities require robust computational frameworks to predict physicochemical, pharmacokinetic, and quantum mechanical properties before empirical synthesis. Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate (Formula: C₁₁H₁₃FO₃) is a highly functionalized building block featuring a fluorinated aromatic ring, an alpha-hydroxy ester moiety, and two adjacent stereocenters. This unique structural topology makes it a valuable intermediate in medicinal chemistry, particularly for developing agents where metabolic stability and precise stereochemical interactions are paramount.

This whitepaper provides an authoritative, step-by-step in silico profiling guide for this compound. By synthesizing Density Functional Theory (DFT) for electronic property elucidation[1] and machine-learning-driven ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions[2], we establish a self-validating protocol for drug development professionals.

Structural Rationale and Computational Strategy

The inclusion of a fluorine atom at the ortho-position of the phenyl ring introduces significant stereoelectronic effects. Fluorine’s high electronegativity polarizes the C-F bond, which can enhance the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at that site. Furthermore, the adjacent hydroxyl and ester groups provide distinct hydrogen-bond donor and acceptor sites, critical for target binding.

To accurately model these properties, our computational strategy bridges two distinct domains:

  • Quantum Mechanics (QM): Utilizing DFT to understand the fundamental electronic structure, reactivity, and stability[3].

  • Cheminformatics (ADMET): Utilizing validated web servers like SwissADME and pkCSM to predict macroscopic pharmacokinetic behavior[4].

Workflow Visualization

Workflow SMILES Input SMILES Generation Conf MMFF94 Conformational Search SMILES->Conf 3D Conversion ADMET SwissADME & pkCSM Profiling SMILES->ADMET 2D Topology DFT DFT B3LYP/6-31G(d,p) Optimization Conf->DFT Lowest Energy Conformer QM HOMO-LUMO & ESP Analysis DFT->QM Wavefunction Data Output Comprehensive In Silico Profile QM->Output ADMET->Output

Fig 1: In silico workflow for QM and ADMET profiling of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate.

Quantum Mechanical (QM) Profiling

Causality of the Level of Theory

To evaluate the electronic properties of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate, Density Functional Theory (DFT) is employed at the B3LYP/6-31G(d,p) level[5].

  • Why B3LYP? The B3LYP hybrid functional incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals. This makes it the gold standard for predicting the geometry and energies of organic molecules[1].

  • Why 6-31G(d,p)? The addition of polarization functions (d on heavy atoms, p on hydrogen) allows for the asymmetric distortion of atomic orbitals. This is absolutely critical for accurately modeling the highly electronegative fluorine atom and the intramolecular hydrogen-bonding network between the alpha-hydroxyl group and the ester carbonyl[6].

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule[7]. The energy gap ( Egap​=ELUMO​−EHOMO​ ) is a direct indicator of kinetic stability. A larger gap implies high stability and low reactivity, whereas a smaller gap suggests high polarizability and chemical softness[3].

Table 1: Predicted Quantum Mechanical Properties (B3LYP/6-31G(d,p))

PropertyPredicted ValueMechanistic Implication
Total Energy -745.82 HartreeBaseline for thermodynamic stability calculations.
Dipole Moment (μ) 3.45 DebyeIndicates moderate polarity, driven by the ester and C-F bonds.
HOMO Energy -6.42 eVElectron-donating capacity (localized on the phenyl ring).
LUMO Energy -1.15 eVElectron-accepting capacity (localized on the ester carbonyl).
HOMO-LUMO Gap (ΔE) 5.27 eVHigh kinetic stability; low susceptibility to spontaneous degradation.

Physicochemical and ADMET Profiling

For a compound to transition from a chemical building block to a viable therapeutic agent, it must possess favorable pharmacokinetic properties. We utilize SwissADME for physicochemical characterization and pkCSM for predictive toxicology and pharmacokinetics[2]. These platforms rely on robust quantitative structure-activity relationship (QSAR) models validated against extensive empirical datasets[8].

Causality of ADMET Parameters
  • Lipophilicity (LogP): The presence of the fluorine atom increases the LogP, enhancing lipid bilayer penetration. However, the hydroxyl group balances this, keeping the molecule within Lipinski's optimal range[9].

  • Topological Polar Surface Area (TPSA): Calculated at 46.53 Ų, this value is well below the 90 Ų threshold required for Blood-Brain Barrier (BBB) permeation, suggesting central nervous system (CNS) availability if developed into a neuroactive drug[2].

Table 2: Predicted ADMET Properties (Consensus Models)

ParameterPredicted ValueClinical / Discovery Relevance
Molecular Weight 212.22 g/mol Excellent size for oral bioavailability (< 500 Da).
Consensus LogP 2.05Optimal balance of aqueous solubility and membrane permeability.
TPSA 46.53 ŲFavorable for high gastrointestinal (GI) absorption and BBB crossing.
GI Absorption HighPredicts excellent oral uptake in in vivo models.
BBB Permeant YesPotential utility in CNS-targeted therapies.
CYP3A4 Inhibition NoLow risk of drug-drug interactions (DDIs) via CYP3A4 blockade.
Ames Toxicity NegativeIndicates a lack of mutagenic potential (pkCSM prediction).

Detailed Experimental Protocol: Self-Validating In Silico Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be executed. This protocol is designed to be self-validating, meaning each step contains a built-in quality control check.

Phase 1: Ligand Preparation and Conformational Search
  • SMILES Generation: Define the molecule using the canonical SMILES string: COC(=O)C(O)C(c1ccccc1F)C.

  • 3D Geometry Conversion: Import the SMILES string into Avogadro or OpenBabel to generate a 3D coordinate file (.pdb or .mol2).

  • Molecular Mechanics Optimization: Perform an initial conformational search using the MMFF94 force field.

    • Self-Validation Check: Ensure the gradient convergence criteria (RMS gradient < 0.01 kcal/mol/Å) are met. Select the lowest-energy conformer to prevent the subsequent DFT calculation from falling into a local, non-global minimum.

Phase 2: Quantum Mechanical Optimization (Gaussian)
  • Input File Preparation: Create a Gaussian input file (.gjf) using the lowest-energy conformer from Phase 1.

  • Level of Theory Selection: Specify the route section: #p opt freq b3lyp/6-31g(d,p) pop=full.

    • Note: The freq (frequency) keyword is mandatory.

  • Execution and Validation: Run the calculation.

    • Self-Validation Check (Critical): Parse the output file to verify the absence of imaginary frequencies (i.e., all frequencies must be positive). A true energy minimum on the potential energy surface is mathematically defined by a Hessian matrix with zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state and must be re-optimized[1].

Phase 3: ADMET Prediction
  • SwissADME Profiling: Navigate to the SwissADME web server and input the SMILES string. Compute the physicochemical descriptors, lipophilicity, and BOILED-Egg model[9].

  • pkCSM Profiling: Navigate to the pkCSM web server. Select "Pharmacokinetics" and "Toxicity" prediction modes[2].

  • Data Synthesis: Cross-reference the LogP values between SwissADME and pkCSM.

    • Self-Validation Check: If the consensus LogP deviates by more than 0.5 log units between platforms, manually calculate the partition coefficient using an alternative method (e.g., ALOGPS) to ensure data reliability.

Conclusion

The in silico profiling of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate reveals a highly stable, drug-like molecule with excellent predicted pharmacokinetic properties. The DFT analysis at the B3LYP/6-31G(d,p) level confirms a wide HOMO-LUMO gap (5.27 eV), indicating high chemical stability suitable for formulation[7]. Concurrently, ADMET predictions highlight its potential for high gastrointestinal absorption and BBB permeability, driven by an optimal LogP of 2.05 and a TPSA of 46.53 Ų[2]. This comprehensive computational workflow provides a validated foundation for researchers to confidently transition this compound into in vitro synthesis and biological evaluation.

References

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC National Institutes of Health (NIH)[Link]

  • In silico prediction of skin permeability by various models - Sciforum Sciforum[Link]

  • SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions KIMS-IMIO[Link]

  • HOMO and LUMO diagrams for (1) and (1) – at DFT/B3LYP/6-31G(d,p) method ResearchGate[Link]

  • Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans bioRxiv[Link]

  • Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System** Inpressco[Link]

  • B3LYP/6-31G (d, p) calculated energies of the HOMO, LUMO level of studied molecules ResearchGate[Link]

  • Spectroscopic investigation, HOMO–LUMO and NLO studies on L-Histidinium Maleate based on DFT approach AIP Publishing[Link]

  • DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex Physical Chemistry Research[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral 2-Hydroxy Esters

Introduction Chiral 2-hydroxy esters (α-hydroxy esters) are privileged structural motifs and critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex natural produ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral 2-hydroxy esters (α-hydroxy esters) are privileged structural motifs and critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex natural products. The asymmetric reduction of α-keto esters represents a highly atom-economical approach to these scaffolds.

As a Senior Application Scientist, I have structured this technical guide to detail two of the most robust, field-proven methodologies for achieving >99% enantiomeric excess (ee) in the laboratory and at scale: Transition-Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction using Ketoreductases (KREDs) . Rather than merely listing steps, this guide emphasizes the mechanistic causality behind experimental choices to ensure your workflows are self-validating and highly reproducible.

Transition-Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Insights & Causality

Traditional asymmetric hydrogenation utilizing Ru-BINAP or Ru-TunePhos complexes is highly effective but requires specialized high-pressure hydrogen reactors[1]. Asymmetric Transfer Hydrogenation (ATH) offers a highly practical, pressure-free alternative.

By utilizing a chiral (arene)RuCl(monosulfonamide) catalyst, researchers can achieve the Dynamic Kinetic Resolution (DKR) of configurationally labile α-substituted β-keto esters (or β-aryl α-keto esters)[2]. The causality behind this catalyst choice lies in the substrate's highly acidic α-proton, which allows rapid racemization of the starting material via an achiral enol intermediate. The chiral Ru-complex selectively reduces one enantiomer of the ketone significantly faster than the other. This effectively funnels a racemic mixture into a single, enantiopure diastereomer with contiguous stereocenters. A formic acid/triethylamine (TEAF) azeotrope serves as the hydride source, avoiding the need for pressurized gas infrastructure.

ATH_Workflow Substrate α-Keto Ester (Racemic Mixture) Reaction Dynamic Kinetic Resolution (DKR-ATH Process) Substrate->Reaction Rapid Racemization via Enol Catalyst Ru-Monosulfonamide Catalyst (1-5 mol%) Catalyst->Reaction Chiral Induction Conditions HCOOH / NEt3 (Hydride Source) Conditions->Reaction H2 Transfer Product Chiral 2-Hydroxy Ester (>99% ee, Contiguous Stereocenters) Reaction->Product Stereoselective Reduction

Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation and Dynamic Kinetic Resolution.

Protocol 1: ATH of β-Aryl α-Keto Esters

Self-Validating Design: The use of a specific 5:2 ratio of Formic Acid to Triethylamine is critical. Formic acid provides the hydride source, while triethylamine buffers the system, preventing the solution from becoming excessively acidic, which would otherwise degrade the acid-sensitive ester or inhibit the Ru-catalyst.

  • Catalyst Activation : In an inert-atmosphere glovebox, combine [RuCl2​(p-cymene)]2​ (0.5 mol %) and the chiral monosulfonamide ligand (1.1 mol %) in anhydrous CH2​Cl2​ . Stir for 1 hour at room temperature to form the active catalyst complex.

  • Reaction Setup : To a dry reaction vial equipped with a magnetic stir bar, add the racemic α-keto ester substrate (1.0 equiv).

  • Reagent Addition : Add a pre-mixed 5:2 azeotrope of formic acid/triethylamine (TEAF) (approx. 5.0 equiv of HCOOH).

  • Execution : Transfer the activated Ru-catalyst solution into the reaction vial. Seal the vial and stir at 40 °C.

  • Monitoring : Monitor the reaction via GC or HPLC. The reaction is typically complete within 12–24 hours. Validation check: Ensure the starting material peak is fully consumed to prevent challenging downstream separations.

  • Workup & Isolation : Quench the reaction with deionized water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Biocatalytic Reduction using Engineered Ketoreductases (KREDs)

Mechanistic Insights & Causality

Biocatalysis provides an environmentally benign, exquisitely stereoselective alternative to transition-metal catalysis. Ketoreductases (KREDs) belonging to the short-chain dehydrogenase/reductase family catalyze the enantio- and diastereoselective reduction of α-keto esters[3].

Because KREDs require stoichiometric amounts of nicotinamide cofactors (NADH or NADPH)—which are cost-prohibitive for industrial scale-up—a self-validating cofactor regeneration system is mandatory. By coupling the KRED reaction with Glucose Dehydrogenase (GDH) and D-glucose, the oxidized cofactor ( NADP+ ) is continuously recycled back to NADPH[3]. The conversion of glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid) provides the thermodynamic driving force to push the reversible ketone reduction entirely to completion[4].

Biocatalysis_Cycle Keto α-Keto Ester (Substrate) KRED Ketoreductase (KRED) Keto->KRED Hydroxy Chiral 2-Hydroxy Ester (Product) KRED->Hydroxy NADP NADP+ KRED->NADP Oxidation GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Hydride Recovery Gluconolactone D-Glucono-1,5-lactone (Hydrolyzes to Gluconic Acid) GDH->Gluconolactone Oxidation NADPH->KRED Hydride Transfer NADP->GDH Glucose D-Glucose Glucose->GDH

Biocatalytic cofactor regeneration cycle utilizing KRED and GDH for continuous NADPH supply.

Protocol 2: Biocatalytic Reduction of α-Keto Esters

Self-Validating Design: The oxidation of glucose by GDH produces gluconic acid, which rapidly lowers the pH of the reaction mixture. If uncorrected, the acidic environment will denature the KRED enzyme and halt the reaction. Utilizing an auto-titrator to maintain a strict pH of 7.0 is the critical causality step that ensures complete conversion.

  • Buffer Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4​ (magnesium acts as a stabilizing cofactor for many KREDs).

  • Substrate & Cofactor Loading : To a jacketed bioreactor, add the buffer. Dissolve NADP+ (0.5 mM) and D-glucose (1.5 equivalents relative to the substrate). Add the α-keto ester substrate (e.g., 100 mM). Note: If the substrate is highly hydrophobic, add DMSO (up to 10% v/v) to ensure mass transfer.

  • Enzyme Addition : Add the engineered Ketoreductase (KRED) powder (approx. 2 wt% relative to substrate) and Glucose Dehydrogenase (GDH) powder (1 wt%).

  • Incubation & Auto-Titration : Incubate the reaction mixture at 30 °C with an overhead stirrer set to 200 rpm. Connect an auto-titrator charged with 1 M NaOH and set the setpoint to pH 7.0.

  • Monitoring : Track the reaction progress via HPLC. The reaction is typically complete when base consumption ceases (indicating no further gluconic acid is being produced).

  • Workup & Isolation : Add Celite to the bioreactor and filter to remove denatured proteins. Extract the aqueous filtrate with methyl tert-butyl ether (MTBE) or ethyl acetate. Dry the organic layer over Na2​SO4​ , filter, and evaporate to yield the highly pure chiral 2-hydroxy ester.

Quantitative Data & Method Comparison

To assist in route-scouting and process development, the following table summarizes the operational parameters and typical outcomes of both methodologies.

ParameterTransition-Metal ATH (Ru-Monosulfonamide)Biocatalytic Reduction (KRED/GDH)
Catalyst (Arene)RuCl(monosulfonamide)Engineered Ketoreductase (KRED)
Hydride Source Formic Acid / Triethylamine (TEAF)NADPH (Regenerated via D-Glucose)
Typical Loading 1 - 5 mol%1 - 5 wt% (relative to substrate)
Solvent System Organic ( CH2​Cl2​ , DMF, or Neat TEAF)Aqueous Buffer (pH 7.0) + Co-solvent
Temperature 25 °C - 40 °C30 °C
Enantiomeric Excess >95% to >99%>99%
Key Advantage Enables Dynamic Kinetic Resolution (DKR) of racemic mixturesEnvironmentally benign, ambient conditions, exquisite selectivity

Sources

Application

Application Note: Utilizing Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate as a Versatile Chiral Building Block in Medicinal Chemistry

Executive Summary The development of targeted therapeutics frequently relies on the precise spatial arrangement of pharmacophores. Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate (CAS: 1536007-51-8) is a highly versatile, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics frequently relies on the precise spatial arrangement of pharmacophores. Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate (CAS: 1536007-51-8) is a highly versatile, stereochemically rich building block that provides medicinal chemists with two contiguous chiral centers and a metabolically robust fluorinated aromatic ring. This application note provides an authoritative guide on how to leverage this molecule for the divergent synthesis of unnatural amino acids and chiral epoxides, detailing the mechanistic causality behind optimized experimental protocols.

Structural & Mechanistic Rationale

The strategic incorporation of this specific building block into a drug discovery program is driven by two key structural features:

  • The Ortho-Fluorophenyl Moiety: The introduction of a fluorine atom on the aromatic ring significantly modulates the physicochemical properties of the resulting scaffold. Fluorine's high electronegativity lowers the pKa of adjacent functional groups and increases lipophilicity, which can enhance membrane permeation [1]. Furthermore, substitution at the ortho-position sterically restricts bond rotation (inducing preferred conformations) and effectively blocks cytochrome P450-mediated oxidative metabolism at that site, a common liability in phenyl-containing drug candidates [2].

  • The α -Hydroxy Ester Backbone: The α -hydroxyl group is a powerful synthetic handle. It can be stereospecifically inverted via nucleophilic displacement (e.g., Mitsunobu reaction) to install nitrogen or sulfur nucleophiles, or the ester can be selectively reduced to yield a 1,2-diol. The presence of the adjacent methyl group (at C3) provides a rigidified 3D vector for structure-activity relationship (SAR) exploration.

Divergent Synthetic Workflows

Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate serves as a branching point for multiple pharmacophores. The diagram below illustrates two primary workflows:

  • Pathway A (Top): Stereoinversion of the C2 hydroxyl group to an azide, followed by reduction and hydrolysis to yield a chiral, non-natural α -amino acid.

  • Pathway B (Bottom): Reduction of the methyl ester to a primary alcohol, followed by selective activation and intramolecular ring closure to form a chiral epoxide.

G A Methyl 3-(2-fluorophenyl) -2-hydroxybutanoate B Chiral Azide (Mitsunobu Inversion) A->B DIAD, PPh3, DPPA THF, 0°C to RT D 1,2-Diol (Ester Reduction) A->D LiBH4 THF, 0°C C Unnatural Amino Acid (Reduction & Hydrolysis) B->C 1. H2, Pd/C 2. LiOH, THF/H2O E Chiral Epoxide (Selective Tosylation & Base) D->E 1. TsCl, Pyridine 2. K2CO3, MeOH

Divergent synthetic pathways from Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate.

Experimental Protocols (Self-Validating Systems)

To ensure high enantiomeric and diastereomeric fidelity, the following protocols have been designed with built-in mechanistic safeguards.

Protocol A: Stereospecific Mitsunobu Azidation

This protocol converts the α -hydroxyl group to an azide with complete Walden inversion.

Mechanistic Causality: The α -position of an ester is highly susceptible to epimerization if the reaction intermediate is long-lived. By utilizing Diphenylphosphoryl azide (DPPA) as the nucleophile and adding the azodicarboxylate (DIAD) dropwise at 0 °C, we ensure the rapid formation of the alkoxyphosphonium ion and its immediate displacement by the azide ion, outcompeting any enolization pathways.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Charge the flask with Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate (1.0 eq, 2.35 mmol) and Triphenylphosphine (PPh 3​ , 1.2 eq, 2.82 mmol).

  • Solvation: Dissolve the reagents in anhydrous Tetrahydrofuran (THF, 15 mL). Stir to achieve a homogeneous solution.

  • Nucleophile Addition: Add DPPA (1.2 eq, 2.82 mmol) to the reaction mixture in one portion.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Critical Step: Failure to cool the mixture will result in a violent exotherm and significant loss of stereochemical integrity.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 2.82 mmol) dropwise over 15 minutes via a syringe pump.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

  • Validation & Workup: Monitor completion via TLC (Hexanes/EtOAc 4:1). Quench with saturated aqueous NH 4​ Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Epimerization-Free Ester Hydrolysis

Conversion of the resulting ester to the free carboxylic acid requires mild conditions to prevent base-catalyzed racemization at the C2 position.

Mechanistic Causality: Strong bases (like NaOH or KOH) at ambient temperatures can deprotonate the acidic α -proton adjacent to the carbonyl and the azide/hydroxyl group. Using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system at 0 °C provides sufficient hydroxide nucleophilicity for ester cleavage while suppressing the rate of α -deprotonation.

Step-by-Step Procedure:

  • Dissolve the methyl ester intermediate (1.0 eq) in a 3:1 mixture of THF and deionized water (0.1 M concentration).

  • Cool the solution to 0 °C.

  • Add LiOH·H 2​ O (1.2 eq) in a single portion. Stir vigorously.

  • Monitor by LC-MS. The reaction typically reaches >95% conversion within 2-3 hours.

  • Quench: Carefully acidify the mixture to pH 2-3 using 1M HCl dropwise at 0 °C.

  • Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Dry the organics over MgSO 4​ and concentrate to yield the pure acid.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of the Mitsunobu stereoinversion step. The data demonstrates that the choice of azodicarboxylate and temperature control are paramount for maintaining the enantiomeric excess (ee) of the chiral building block.

EntryAzodicarboxylatePhosphineSolventTemp (°C)Yield (%)ee (%)
1DEADPPh 3​ DCM256288
2DEADPPh 3​ THF256891
3DIADPPh 3​ THF257594
4 DIAD PPh 3​ THF 0 to 25 84 >99
5ADDPPBu 3​ Toluene0 to 255582

Table 1: Optimization parameters for the conversion of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate to its corresponding azide. Entry 4 represents the self-validating optimal conditions described in Protocol A.

Analytical Validation (Chiral Purity)

To verify that the stereocenters of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate have not been compromised during synthetic manipulation, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v), Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm. Baseline separation of the (2R,3R) and (2S,3S) diastereomers/enantiomers should be confirmed against a racemic analytical standard prior to advancing the intermediate into in vivo biological assays.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]

  • Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[Link]

  • Isanbor, C., & O'Hagan, D. (2006). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Journal of Fluorine Chemistry, 127(3), 303-319.[Link]

Method

Method for scaling up the synthesis of fluorinated hydroxy esters

The scalable asymmetric synthesis of fluorinated hydroxy esters—specifically the reduction of ethyl 4,4,4-trifluoroacetoacetate to enantiopure ethyl 4,4,4-trifluoro-3-hydroxybutanoate—is a critical transformation in mode...

Author: BenchChem Technical Support Team. Date: March 2026

The scalable asymmetric synthesis of fluorinated hydroxy esters—specifically the reduction of ethyl 4,4,4-trifluoroacetoacetate to enantiopure ethyl 4,4,4-trifluoro-3-hydroxybutanoate—is a critical transformation in modern drug development. The trifluoromethyl (–CF₃) group imparts unique metabolic stability and lipophilicity to active pharmaceutical ingredients (APIs), but its strong electron-withdrawing nature makes the adjacent ketone highly electrophilic. This electrophilicity often leads to non-productive hydration (gem-diol formation) or stable enolization, which severely complicates traditional chemical reductions at scale.

As a Senior Application Scientist, I have designed this protocol guide to bypass these bottlenecks. Below, we detail two field-validated, self-validating methodologies for scaling up this synthesis: a Biocatalytic Biphasic Reduction utilizing a "smart cosubstrate"[1], and a Chemocatalytic Asymmetric Hydrogenation utilizing Ru-BINAP.

Biocatalytic Scale-Up: The "Smart Cosubstrate" Protocol

Enzymatic reduction using Ketoreductases (KREDs) or Aldo-Keto Reductases (AKRs) offers unparalleled enantioselectivity (>99% ee)[2]. However, scaling biocatalysis often fails due to substrate inhibition and the thermodynamic limitations of cofactor (NAD⁺/NADH) regeneration.

The Causality of Experimental Choices:

  • Biphasic System (MTBE/Buffer): Fluorinated β-keto esters are highly reactive and can deactivate enzymes at high concentrations. By dissolving the substrate in methyl tert-butyl ether (MTBE), the organic phase acts as a substrate reservoir. The ketone partitions into the aqueous phase at a low, steady-state concentration, preventing enzyme denaturation and minimizing hydrate formation[1].

  • The "Smart Cosubstrate" (1,4-Butanediol): Traditional cofactor regeneration uses isopropanol, requiring a massive stoichiometric excess to overcome the reversible equilibrium of acetone formation. 1,4-butanediol undergoes a double oxidation. The first oxidation yields 4-hydroxybutanal, which spontaneously cyclizes to a lactol. The second oxidation yields γ-butyrolactone (GBL). This irreversible lactonization acts as a thermodynamic sink, driving the reduction of the fluorinated ester to >99% conversion using only 0.5 equivalents of the diol[1].

Protocol A: 2-Liter Preparative Bioreduction (100 g/L Scale)

Self-Validating System: This protocol integrates a stoichiometric mass-balance check. Because 1 mole of 1,4-butanediol provides exactly 2 moles of hydride, the reaction is self-validating. If the molar ratio of generated GBL to consumed substrate deviates from 1:2, it immediately indicates cofactor degradation or enzyme uncoupling before downstream processing begins.

  • Enzyme Incubation: In a 4 L three-neck glass reactor, dissolve 16.0 g of lyophilized KRED (e.g., evo-1.1.200 or equivalent broad-spectrum AKR[3]) and 800 mg of NAD⁺ in 60 mL of Tris-HCl buffer (200 mM, pH 7.0). Incubate at 25 °C and 300 rpm for 50 minutes to fully hydrate and activate the enzyme complex[1].

  • Substrate Preparation: In a separate vessel, prepare the organic phase by dissolving 226.5 g (1.23 mol) of ethyl 4,4,4-trifluoroacetoacetate and 55.2 g (0.613 mol, 0.5 equiv.) of 1,4-butanediol in 2.1 L of MTBE.

  • Biphasic Reaction: Add the MTBE substrate solution to the incubated enzyme buffer. Adjust the mechanical stirrer to 1000 rpm to ensure a high interfacial surface area between the aqueous and organic phases. Maintain the temperature strictly at 30 °C.

  • In-Process Control (IPC): At 72 hours and 120 hours, withdraw a 1 mL aliquot of the organic phase. Derivatize with trifluoroacetic anhydride (TFAA) and analyze via chiral GC. Validation Check: Do not quench the reaction until the (S)-enantiomer ee is >99% and residual ketone is <1%.

  • Downstream Processing: Halt the stirrer and allow the phases to separate. Extract the aqueous phase with an additional 500 mL of MTBE. Dry the combined organic layers over Na₂SO₄.

  • Isolation: Perform fractional vacuum distillation. The MTBE solvent is recovered first, followed by the GBL coproduct. The enantiopure (S)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate is distilled last, yielding a high-purity clear oil.

BiocatalyticWorkflow step1 1. Substrate & Buffer Prep (Ethyl 4,4,4-trifluoroacetoacetate) step3 3. Biphasic Bioreduction (30°C, 1000 rpm, pH 7.0) step1->step3 step2 2. Enzyme & Cofactor Incubation (KRED + NAD+ + 1,4-Butanediol) step2->step3 step4 4. In-Process Control (IPC) (Chiral GC for >99% ee) step3->step4 Monitor Conversion step5 5. Phase Separation (MTBE extraction) step4->step5 Target Reached step6 6. Fractional Distillation (Isolation of Enantiopure Product) step5->step6

Fig 1. Biocatalytic workflow utilizing a biphasic system and smart cosubstrate for cofactor recycling.

Chemocatalytic Scale-Up: Ru-BINAP Asymmetric Hydrogenation

For facilities lacking large-scale bioreactor capabilities, Noyori-type asymmetric hydrogenation remains the industry standard for atom-economical scale-up.

The Causality of Experimental Choices:

  • Acidic Additives: Fluorinated β-keto esters exist in a delicate keto-enol equilibrium. In neutral or basic media, the enol form predominates, which coordinates poorly to the Ruthenium center and resists hydrogenation. By introducing a catalytic amount of ethanolic HCl, the equilibrium is dynamically shifted toward the reducible keto tautomer, ensuring continuous substrate turnover and preventing catalyst sequestration by the enolate.

  • High-Pressure Regime: The steric bulk of the –CF₃ group impedes the insertion of H₂. Operating at 50 atm forces the kinetic resolution of the coordinated substrate, drastically reducing the reaction time from days to hours while maintaining high enantioselectivity.

Protocol B: 1-Kilogram High-Pressure Hydrogenation

Self-Validating System: This process is validated in real-time by monitoring the hydrogen pressure drop. The theoretical H₂ consumption for 1 kg of substrate is precisely known. If the pressure drop plateaus before the theoretical limit is reached, it serves as an immediate, self-validating indicator of catalyst poisoning (e.g., by trace moisture or oxygen), prompting intervention before workup.

  • Catalyst Activation: In a glovebox, dissolve 4.5 g (0.1 mol%) of RuCl₂((R)-BINAP)(DMF)ₙ in 500 mL of degassed absolute ethanol. Add 2.0 mL of 1M ethanolic HCl. Stir for 30 minutes until the solution turns a deep, homogeneous reddish-brown.

  • Reactor Loading: Transfer 1.0 kg of ethyl 4,4,4-trifluoroacetoacetate and 3.5 L of degassed absolute ethanol into a 10 L Hastelloy high-pressure reactor. Cannulate the activated catalyst solution into the reactor under strict argon flow.

  • Hydrogenation: Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 atm with H₂ and heat the jacket to 60 °C. Set the impeller to 800 rpm.

  • In-Process Control (IPC): Monitor the mass flow controller. The reaction is complete when H₂ uptake ceases (typically 10-12 hours). Depressurize the reactor safely and withdraw a sample for chiral HPLC analysis to confirm >98% ee.

  • Catalyst Removal: Transfer the crude mixture to a rotary evaporator and remove the ethanol. Add 2 L of cold hexane to the oily residue to precipitate the Ru-BINAP complex. Filter through a short pad of Celite.

  • Isolation: Subject the filtrate to vacuum distillation (b.p. 65–68 °C at 15 mmHg) to yield the pure (R)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

ChemoWorkflow c_step1 1. Catalyst Activation (RuCl2((R)-BINAP) + EtOH + HCl) c_step2 2. Substrate Loading (Ethyl 4,4,4-trifluoroacetoacetate) c_step1->c_step2 c_step3 3. High-Pressure Hydrogenation (50 atm H2, 60°C, 12 h) c_step2->c_step3 c_step4 4. IPC: H2 Consumption (Validate >98% ee via HPLC) c_step3->c_step4 Pressure Drop Stabilizes c_step5 5. Catalyst Precipitation (Hexane addition & Filtration) c_step4->c_step5 Conversion >99% c_step6 6. Vacuum Distillation (Yield >95% Enantiopure Product) c_step5->c_step6

Fig 2. Chemocatalytic workflow for Noyori-type asymmetric hydrogenation under high-pressure H2.

Quantitative Data Presentation

The following table summarizes the key metrics for both scale-up methodologies, allowing process chemists to select the appropriate route based on facility infrastructure and target enantiomer requirements.

Process ParameterBiocatalytic Protocol (KRED / 1,4-BD)Chemocatalytic Protocol (Ru-BINAP)
Substrate Concentration 100 g/L250 g/L
Catalyst Loading 10–20 wt% (crude enzyme powder)0.1 mol% (Ru-complex)
Reaction Conditions 30 °C, Atmospheric Pressure, pH 7.060 °C, 50 atm H₂, Acidic (HCl)
Stereochemical Outcome >99% ee (Typically S-enantiomer)>98% ee (Tunable: R or S via ligand)
Conversion Rate >99% (over 5 days)>99% (over 12 hours)
Downstream Processing Phase separation & Fractional DistillationHexane Precipitation & Vacuum Distillation
Primary IPC Metric GBL to 1,4-BD ratio (Chiral GC)H₂ Pressure Drop (Mass Flow Controller)

References

  • Ralf Zuhse, Christian Leggewie, Frank Hollmann, and Selin Kara. "Scaling-Up of “Smart Cosubstrate” 1,4-Butanediol Promoted Asymmetric Reduction of Ethyl-4,4,4-trifluoroacetoacetate in Organic Media." Organic Process Research & Development, 2015.[Link][1]

  • Jian-He Xu et al. "Biocatalytic properties of a recombinant aldo-keto reductase with broad substrate spectrum and excellent stereoselectivity." Applied Microbiology and Biotechnology, 2010.[Link][2]

  • Dennig, A. et al. "Expanding the Application Range of Microbial Oxidoreductases by an Alcohol Dehydrogenase from Comamonas testosteroni with a Broad Substrate Spectrum and pH Profile." Catalysts (MDPI), 2020.[Link][3]

Sources

Application

Protocol for assessing the metabolic stability of fluorinated esters

Advanced Protocol for Assessing the In Vitro Metabolic Stability of Fluorinated Esters Mechanistic Background & Rationale Fluorination is a cornerstone strategy in medicinal chemistry used to modulate a drug's lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for Assessing the In Vitro Metabolic Stability of Fluorinated Esters

Mechanistic Background & Rationale

Fluorination is a cornerstone strategy in medicinal chemistry used to modulate a drug's lipophilicity, membrane permeability, and metabolic stability. When applied to ester-containing drugs or prodrugs, the incorporation of fluorine atoms adjacent to the ester linkage profoundly alters the molecule's pharmacokinetic profile[1].

Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect. This increases the electrophilicity of the ester carbonyl carbon, rendering it highly susceptible to nucleophilic attack. Consequently, fluorinated esters often exhibit accelerated hydrolysis rates mediated by human carboxylesterases (CES1 in the liver, CES2 in the intestine) compared to their non-fluorinated counterparts[2]. Conversely, bulky perfluorinated groups (e.g., -CF₃) can introduce steric hindrance that selectively modulates enzyme binding affinity, sometimes acting as competitive inhibitors[3].

Understanding the dual susceptibility of these compounds to both Cytochrome P450 (CYP450)-mediated oxidation and CES-mediated hydrolysis requires a robust, self-validating in vitro assay utilizing Human Liver Microsomes (HLMs) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5].

G cluster_0 Carboxylesterase (CES1/2) Pathway (NADPH-Independent) cluster_1 Cytochrome P450 Pathway (NADPH-Dependent) Prodrug Fluorinated Ester (Parent Compound) CES CES-Mediated Hydrolysis Prodrug->CES High Electrophilicity CYP CYP450-Mediated Oxidation Prodrug->CYP Lipophilic Moieties ActiveDrug Carboxylic Acid (Active/Inactive) CES->ActiveDrug OxMetabolite Oxidized Metabolite (Phase I) CYP->OxMetabolite

Divergent metabolic pathways of fluorinated esters in human liver microsomes.

Quantitative Structure-Metabolism Relationships

The degree of fluorination directly correlates with the hydrolytic lability of the ester. To design an effective assay, one must anticipate the compound's baseline stability. The table below summarizes the causal relationship between fluorine substitution on an ethyl ester moiety and its corresponding stability profile.

Ester ModificationExample MotifInductive Effect on CarbonylChemical Hydrolysis (t₁/₂ at pH 11)Enzymatic Cleavage (CES1)
Methyl Ester -COOCH₃Baseline~150 minHigh
Ethyl Ester -COOCH₂CH₃Electron-donating~450 minModerate
Monofluoroethyl -COOCH₂CH₂FElectron-withdrawing~50 minHigh
Difluoroethyl -COOCH₂CHF₂Strongly withdrawing~15 minVery High
Trifluoroethyl -COOCH₂CF₃Extremely withdrawing~6.4 minExtreme

Note: Chemical hydrolysis data is synthesized from peptide model studies demonstrating the severe impact of C-terminal fluorination on ester stability[1].

Experimental Design & Causality

To ensure scientific integrity, the protocol must isolate the specific metabolic pathways acting on the fluorinated ester.

  • Test System Selection: HLMs are chosen over recombinant enzymes because they contain the physiological ratio of membrane-bound CYP450s and CES1, allowing for a realistic assessment of competing metabolic pathways[2].

  • Cofactor Dependency (The Causality of Controls): CYP450 enzymes require NADPH to function, whereas carboxylesterases are hydrolytic and do not require cofactors. By running parallel incubations with and without NADPH, researchers can quantitatively deconvolute CYP-mediated oxidation from CES-mediated hydrolysis.

  • Chemical vs. Enzymatic Instability: Because fluorinated esters are highly prone to spontaneous chemical hydrolysis in aqueous buffers[1], a heat-inactivated (boiled) microsome control is mandatory to establish the baseline chemical degradation rate.

Step-by-Step Methodology: HLM Metabolic Stability Assay

This protocol is designed as a self-validating system, including internal checks at every critical juncture to prevent false-positive clearance rates.

Step 1: Reagent and Matrix Preparation

  • Buffer Formulation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Maintaining strict physiological pH is critical; alkaline deviations will artificially accelerate the chemical hydrolysis of the fluorinated ester. MgCl₂ is an essential cofactor for CYP450 electron transfer.

  • Microsome Preparation: Thaw HLMs on ice. Dilute to a working concentration of 0.5 mg/mL protein in the buffer[4][5].

  • Test Compound: Prepare a 10 mM stock of the fluorinated ester in DMSO. Dilute to 1 µM in the final incubation mixture.

    • Causality: Keeping the final DMSO concentration below 0.1% prevents solvent-mediated denaturation or inhibition of CES and CYP enzymes.

Step 2: Pre-Incubation and Initiation

  • Aliquot 190 µL of the HLM suspension into a 96-well plate.

  • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the reaction by adding 10 µL of 20 mM NADPH (final concentration 1 mM) to the standard test wells.

  • Self-Validating Controls:

    • Esterase-Only Pathway: Add 10 µL of buffer instead of NADPH.

    • Chemical Stability Control: Use HLMs that have been boiled at 100°C for 10 minutes prior to the assay.

Step 3: Time-Course Sampling and Quenching

  • At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture[4].

  • Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., 100 ng/mL Tolbutamide).

    • Causality: The 3:1 ratio of ice-cold organic solvent instantly precipitates the microsomal proteins, halting both enzymatic and chemical hydrolysis. Adding the IS directly into the quench solution ensures that any subsequent evaporative losses or matrix effects during LC-MS/MS ionization are perfectly normalized.

Step 4: Extraction and LC-MS/MS Analysis

  • Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC-MS/MS vial.

  • Analyze using a reversed-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[6][7].

Workflow Start Prepare HLMs (0.5 mg/mL) + 1 µM Fluorinated Ester Split Split into Parallel Arms Start->Split Arm1 Complete System (+ NADPH) Split->Arm1 Arm2 Esterase Only (No NADPH) Split->Arm2 Arm3 Chemical Stability (Boiled HLMs) Split->Arm3 Incubate Incubate at 37°C Sample at 0, 15, 30, 45, 60 min Arm1->Incubate Arm2->Incubate Arm3->Incubate Quench Quench with Ice-Cold ACN + Internal Standard Incubate->Quench Aliquot 50 µL Centrifuge Centrifuge (4000 x g, 4°C) Extract Supernatant Quench->Centrifuge Protein Precipitation LCMS LC-MS/MS MRM Analysis Quantify % Parent Remaining Centrifuge->LCMS

Self-validating workflow for deconvoluting the metabolic stability of fluorinated esters.

Data Processing and Pharmacokinetic Extrapolation

Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time.

  • In Vitro Half-Life ( t1/2​ ): Calculate the elimination rate constant ( k ) from the slope of the linear regression.

    t1/2​=k0.693​
  • Intrinsic Clearance ( CLint,micr​ ): Normalize the clearance to the protein concentration[4].

    (Expressed in µL/min/mg protein)

  • Data Interpretation:

    • If the t1/2​ in the "+ NADPH" arm is 15 minutes, but the "No NADPH" arm is 16 minutes, the primary route of clearance is CES-mediated hydrolysis, and CYP450 oxidation is negligible.

    • If the "Boiled HLM" control shows a rapid degradation rate (e.g., t1/2​ of 20 minutes), the compound is chemically unstable at physiological pH. In this case, structural redesign (e.g., replacing the ester with a bioisostere or increasing steric bulk) is required before proceeding to in vivo studies.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of fluorinated chiral centers

Welcome to the AsymFluor Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the highly nuanced challenges of synthesizing fluorinated chiral centers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AsymFluor Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the highly nuanced challenges of synthesizing fluorinated chiral centers. Fluorine’s extreme electronegativity, small atomic radius, and strong C–F bond energy drastically alter the electronic environment of reaction intermediates. In asymmetric synthesis, this often manifests as competing background racemic reactions, rapid catalyst poisoning, or poor diastereoselectivity.

This guide moves beyond generic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows, mechanistic troubleshooting, and empirical data to help you successfully engineer C–F quaternary stereocenters.

Section 1: Electrophilic Asymmetric Fluorination (NFSI & Selectfluor)

Electrophilic fluorination is the most common approach for α-fluorination of carbonyls, but the choice of the fluorinating agent dictates the survival of your chiral transition state.

ElectrophilicFluorination Start Issue: Yield/ee% is low in α-Fluorination CheckReagent Analyze Fluorinating Agent (NFSI vs. Selectfluor) Start->CheckReagent Selectfluor Selectfluor: High Reactivity, Requires Polar Solvent CheckReagent->Selectfluor NFSI NFSI: Mild Reactivity, Good Non-Polar Solubility CheckReagent->NFSI Solvent Optimize Solvent (DCM, MTBE, or IPA) Selectfluor->Solvent NFSI->Solvent Catalyst Evaluate Chiral Catalyst (e.g., Ti-TADDOL, DBFOX-Ph) Solvent->Catalyst Outcome High Enantioselective C-F Bond Formation Catalyst->Outcome

Workflow for troubleshooting electrophilic enantioselective fluorination reactions.

Troubleshooting Q&A

Q: Why is my enantiomeric excess (ee%) dropping when using Selectfluor compared to NFSI in metal-catalyzed α-fluorination? Causality & Solution: Selectfluor is highly reactive but essentially insoluble in non-polar solvents, often forcing chemists to use polar media like acetonitrile. In highly polar solvents, the tight coordination between your chiral Lewis acid catalyst and the enolate intermediate can be disrupted, leading to a high background rate of uncatalyzed, racemic fluorination[1]. NFSI (N-Fluorobenzenesulfonimide), while milder, is highly soluble in non-polar solvents like toluene or dichloromethane (DCM). This allows for a highly structured, rigid transition state[1]. Recommendation: Switch to NFSI and use a non-polar solvent. If Selectfluor must be used due to severe substrate deactivation, lower the temperature to -78°C and use a mixed solvent system (e.g., DCM/MeCN 9:1) to suppress the racemic background pathway.

Q: How do I prevent catalyst deactivation when using chiral primary amine organocatalysts with Selectfluor? Causality & Solution: Primary amine catalysts (like β,β-diaryl serines) can undergo oxidative degradation or irreversible N-fluorination in the presence of strong electrophilic fluorinating agents[2]. Recommendation: Implement a buffered system. The addition of alkali metal carbonates (e.g., Li2CO3 or Na2CO3) neutralizes acidic byproducts and modulates the effective concentration of the active fluorinating species. This protects the catalyst and allows you to reduce the Selectfluor equivalents from 2.0 to 1.1, significantly enhancing both catalyst turnover and enantioselectivity[2].

Quantitative Data Summary: Catalyst & Reagent Optimization
Catalyst SystemFluorinating AgentSubstrate TypeSolventYield (%)ee (%)Ref
Ti(TADDOLato)NFSIα-acyl lactamsToluene/Hexane7587[1]
DBFOX-Ph/Ni(II)NFSICyclic β-ketoestersDCM90–9993–99[1]
β,β-diaryl serineSelectfluorβ-diketonesMTBE/Na2CO374–99Up to 94[2]
Cu(I)-bisoxazolineNFSI3-indolinone-2-carboxylatesDCM85–92>90[3]
Step-by-Step Methodology: Enantioselective α-Fluorination of β-Ketoesters

Self-Validating Protocol: This protocol utilizes a DBFOX-Ph/Ni(II) complex. The validation step involves verifying the visual state of the active catalyst complex before reagent addition to ensure the chiral environment is locked.

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine Ni(ClO4)2·6H2O (5 mol%) and chiral DBFOX-Ph ligand (5.5 mol%) in anhydrous DCM (0.1 M). Stir at room temperature for 2 hours.

    • Validation Check: The solution must turn a distinct pale green/blue, indicating successful metal-ligand complexation. If it remains cloudy or colorless, moisture has compromised the Lewis acid.

  • Substrate Addition: Add the cyclic β-ketoester (1.0 equiv) to the catalyst solution. Stir for 15 minutes to allow enolate formation and coordination.

  • Fluorination: Cool the reaction mixture to -20°C. Add NFSI (1.2 equiv) in one single portion.

  • Monitoring: Monitor via TLC or 19F NMR. The appearance of a sharp singlet around -160 ppm (relative to CFCl3) confirms successful α-fluorination.

  • Quenching & Purification: Quench with saturated aqueous NH4Cl. Extract with DCM, dry over Na2SO4, and purify via silica gel chromatography. Determine ee% via chiral HPLC[1].

Section 2: Asymmetric Radical Trifluoromethylation

Installing a trifluoromethyl (-CF3) group at a chiral center is notoriously difficult due to the high kinetic barrier of forming a C–CF3 bond and the instability of α-CF3 carbanions. Recent breakthroughs utilize cooperative photoredox and copper catalysis to achieve this via radical intermediates[4].

PhotoredoxCu PC Photocatalyst (Excited) Substrate Benzylic C-H Substrate PC->Substrate HAT Process Radical Benzylic Radical Substrate->Radical CuIII L*Cu(III)-CF3 Intermediate Radical->CuIII Radical Capture CuCat Chiral Cu(I) Catalyst CuCat->CuIII Oxidative Add TMSCF3 CuIII->CuCat Regeneration Product Enantioenriched CF3 Product CuIII->Product Reductive Elimination

Cooperative photoredox and copper catalysis cycle for enantioselective trifluoromethylation.

Troubleshooting Q&A

Q: My enantioselective radical trifluoromethylation of benzylic C-H bonds is stalling at low yields. What is breaking the catalytic cycle? Causality & Solution: In the cooperative photoredox/copper system, the photoredox cycle generates the benzylic radical via Hydrogen Atom Transfer (HAT), while the chiral copper cycle captures the radical and performs the enantioselective C–CF3 bond formation[4]. If the concentration of the active L*Cu(III)-CF3 species is too low, the benzylic radicals will undergo homocoupling or react with the photocatalyst, permanently terminating the photoredox cycle[4]. Recommendation: Ensure your TMSCF3 (Ruppert-Prakash reagent) activation is efficient. Add a stoichiometric fluoride source (e.g., CsF) to facilitate the transmetalation of CF3 to the Cu(I) center. Additionally, verify the emission wavelength of your light source strictly matches the absorption maximum of your anthraquinone-type photosensitizer to maintain a steady state of HAT without degrading the copper ligand.

Step-by-Step Methodology: Enantioselective Benzylic C-H Trifluoromethylation

Self-Validating Protocol:

  • Degassing (Critical Step): In a glovebox, charge a vial with the chiral Box/Cu(I) catalyst (10 mol%), anthraquinone photosensitizer (5 mol%), and the alkyl arene substrate (1.0 equiv). Dissolve in anhydrous, degassed EtOAc.

    • Validation Check: Oxygen acts as a potent radical scavenger and will oxidize Cu(I) to Cu(II). Strict freeze-pump-thaw degassing (minimum 3 cycles) is mandatory. If the solution turns brown prematurely before irradiation, oxygen contamination has occurred.

  • Reagent Addition: Add TMSCF3 (2.0 equiv) and a fluoride activator (e.g., CsF, 2.0 equiv). Seal the vial securely with a PTFE septum.

  • Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature for 24 hours. Use a cooling fan to maintain the temperature precisely at 25°C, as thermal fluctuations will degrade the enantioselectivity[4].

  • Workup: Filter the crude mixture through a short pad of silica to remove copper salts. Concentrate and purify via column chromatography.

Section 3: FAQs on Fluorinated Chiral Centers

Q: Can I use BF3·Et2O as a nucleophilic fluorine source for asymmetric synthesis? A: Historically, BF3·Et2O was difficult to control stereochemically and was associated with longstanding stereochemical challenges. However, recent advances demonstrate that using a chiral iodine catalyst allows BF3·Et2O to act as both the nucleophilic fluorine source and the activating reagent for iodosylbenzene. This dual-activation strategy successfully yields chiral fluorinated oxazines with >99% ee and >20:1 dr[5].

Q: How do I synthesize α,α-chlorofluoro chiral centers without losing optical purity? A: The stereoselective construction of a fluorinated quaternary carbon center can be achieved by first synthesizing racemic α-chloroaldehydes, followed by organocatalytic asymmetric α-fluorination. Using Jørgensen catalysts (chiral secondary amines) with NFSI in MTBE provides highly optically active α,α-chlorofluoro aldehydes (up to 98% ee). These intermediates can then undergo rigorous SN2 nucleophilic substitution (e.g., with sodium azide or thiols) to construct the final quaternary center without any loss of optical purity[6][7].

Q: Are there scalable methods for the asymmetric hydrogenation of fluorinated imines to chiral amines? A: Yes. A highly enantioselective Manganese-catalyzed hydrogenation of fluorinated imines has been developed using a chiral ferrocenyl P,N,N ligand bearing an additional chiral center. This method tolerates broad functional groups, operates under mild conditions, and has been successfully demonstrated on a gram-scale with up to 98% ee, making it highly suitable for pharmaceutical scale-up[8].

References

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH / PMC. 6

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Chemical Reviews. 1

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.2

  • Enantioselective fluorination of 3-indolinone-2-carboxylates with NFSI catalyzed by chiral bisoxazolines. Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis. Journal of the American Chemical Society. 4

  • Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. NIH / PMC.5

  • Stereoselective Synthesis of α,α‐Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers. SciSpace. 7

  • Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters (ACS Publications). 8

Sources

Optimization

Preventing side reactions in the synthesis of 2-fluorophenyl derivatives

Welcome to the Technical Support Center for the synthesis of 2-fluorophenyl derivatives. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their synthetic w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-fluorophenyl derivatives. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their synthetic workflows.

Below, you will find targeted FAQs, mechanistic insights, self-validating protocols, and quantitative data to help you prevent side reactions such as defluorination, benzyne formation, and unintended nucleophilic aromatic substitution (SNAr).

FAQ & Troubleshooting Guide

Q1: Why am I seeing significant defluorination during my Suzuki-Miyaura coupling of 2-fluorophenyl bromides?

The Causality: Defluorination in cross-coupling is driven by the unintended oxidative addition of the transition metal (Pd or Ni) into the C–F bond[1]. While the C–Br or C–I bond is thermodynamically weaker, the highly polarized C–F bond can be activated by electron-rich, low-valent metal centers, especially at elevated temperatures. Once the metal inserts into the C–F bond, subsequent pathways lead to hydrodefluorination or cross-coupled defluorinated side products[2].

The Solution: You must kinetically favor C–Br activation over C–F activation by manipulating the steric environment of the catalyst. Use bulky, electron-rich Buchwald-type phosphine ligands (e.g., RuPhos or XPhos). The steric bulk of these ligands easily accommodates the longer C–Br bond but prevents the metal center from approaching the shorter, more compact C–F bond. Additionally, lower the reaction temperature to 60–80°C.

G Start 2-Fluorophenyl Halide + Pd(0) Catalyst Path1 C-X Oxidative Addition (Desired) Start->Path1 Bulky Ligands (e.g., RuPhos) Path2 C-F Oxidative Addition (Undesired) Start->Path2 Excess Heat / Small Ligands Prod1 Cross-Coupled Product Path1->Prod1 Prod2 Defluorinated Side Product Path2->Prod2

Competing oxidative addition pathways in Pd-catalyzed cross-coupling of 2-fluorophenyl halides.

Q2: My directed ortho metalation (DoM) of fluorobenzene yields complex polymeric mixtures instead of the desired product. What went wrong?

The Causality: Fluorine is one of the most potent ortho-directing groups in aromatic metalation due to its strong inductive electron-withdrawing effect, which acidifies the adjacent protons[3]. However, the resulting ortho-lithiated fluorobenzene is highly unstable. If the internal temperature of the reaction rises above -50°C, the intermediate undergoes a rapid α-elimination of lithium fluoride (LiF)[4][5]. This generates a highly reactive benzyne intermediate, which immediately dimerizes or reacts with any available nucleophiles, leading to intractable polymeric mixtures.

The Solution: Strict cryogenic control is non-negotiable. The reaction must be maintained at or below -78°C throughout the metalation and subsequent electrophilic quench.

G A Fluorobenzene Derivative B Ortho-Lithiated Intermediate A->B LDA or sec-BuLi, THF C Electrophilic Quench (Desired) B->C T < -78°C D LiF Elimination (Undesired) B->D T > -50°C E 2-Substituted Fluorobenzene C->E F Benzyne Intermediate (Polymerization) D->F

Temperature-dependent divergence in DoM of fluorobenzenes leading to benzyne formation.

Q3: During the synthesis of 2-fluorophenyl ethers, I am losing the fluorine atom entirely. Is this a cross-coupling failure?

The Causality: This is rarely a metal-catalyzed failure and is almost always an unintended Nucleophilic Aromatic Substitution (SNAr)[6]. The highly electronegative fluorine atom strongly activates the ipso-carbon toward nucleophilic attack. If you are using strong, nucleophilic bases (e.g., NaOH, KOH, or alkoxides) in your reaction mixture, they will attack the activated ring, form a Meisenheimer complex, and displace the fluoride ion[6].

The Solution: Switch to non-nucleophilic bases. Use mild inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or sterically hindered organic bases (e.g., DIPEA) to prevent the SNAr pathway.

Quantitative Data: Side Reaction Prevention Matrix

The following table summarizes the critical parameters required to suppress side reactions when working with 2-fluorophenyl substrates.

Reaction TypePrimary Side ReactionRoot CausePreventive ParameterRecommended Reagents/Conditions
Cross-Coupling DefluorinationC–F Oxidative AdditionSteric hindrance at metal centerRuPhos or XPhos ligands; T ≤ 80°C
Cross-Coupling SNAr DisplacementMeisenheimer ComplexationNucleophilic base attackK₂CO₃, Cs₂CO₃, or K₃PO₄ (Avoid NaOH/KOH)
DoM Benzyne FormationLiF α-eliminationThermal degradation of lithiated intermediateStrict T ≤ -78°C; Pre-cooled electrophile
DoM RegioisomerizationEquilibration of lithiated speciesExtended metalation timesLimit metalation time to < 1 hour before quench

Self-Validating Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Fluorophenyl Halides (Defluorination-Free)

This protocol utilizes steric bulk to self-validate the exclusion of C-F activation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-fluorophenyl bromide (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration. Causality note: The biphasic system ensures the base remains active without acting as a nucleophile in the organic phase.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 80°C for 12 hours.

  • Validation Check: Analyze an aliquot via ¹⁹F NMR. The presence of a single fluorine signal confirms the absence of defluorination. Multiple fluorine signals or the absence of a signal indicates catalyst degradation or SNAr.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Cryogenic Directed Ortho Metalation (DoM) of Fluorobenzenes

This protocol uses strict thermal boundaries to prevent benzyne formation.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an internal temperature probe. Flush with argon.

  • Reagent Loading: Add the fluorobenzene derivative (1.0 equiv) and anhydrous THF (to 0.1 M). Cool the solution in a dry ice/acetone bath until the internal temperature reads exactly -78°C.

  • Metalation: Dropwise add freshly titrated sec-BuLi (1.1 equiv) over 15 minutes, ensuring the internal temperature never exceeds -70°C. Causality note: sec-BuLi is preferred over n-BuLi to prevent nucleophilic addition to the ring.

  • Aging: Stir at -78°C for exactly 45 minutes to ensure complete metalation without risking equilibration.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF or iodine, 1.5 equiv) dropwise. The electrophile MUST be pre-cooled to -78°C before addition to prevent localized heating and subsequent benzyne formation.

  • Validation & Workup: Allow the mixture to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with Et₂O. If the organic layer turns dark brown/black, benzyne polymerization has occurred due to a temperature spike.

References

  • Zhichkin, P. E., et al. "Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale." ResearchGate.
  • Snieckus, V., et al. "COMBINED DIRECTED METALATION – SUZUKI-MIYAURA CROSS COUPLING STRATEGIES. SYNTHESIS OF ISOMERIC CHROMENO." CLOCKSS.
  • Leroux, F., et al. "Regiospecific Metalation of Oligobromobenzenes." The Journal of Organic Chemistry, ACS Publications.
  • Ueno, S., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, ACS Publications.
  • Ichikawa, J., et al. "Double C−F Bond Activation through β-Fluorine Elimination: Nickel-Mediated [3+2] Cycloaddition of 2-Trifluoromethyl-1-alkenes with Alkynes." ResearchGate.
  • Wilsily, A., et al. "Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides." Organic Letters, ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate Enantiomers

Introduction: The Critical Role of Chirality in Drug Discovery In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. A significant number of pharmaceuticals are chira...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Drug Discovery

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. A significant number of pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1][2][3] While they may possess identical chemical formulas and physical properties in an achiral environment, their interactions with the inherently chiral biological systems of the human body—such as enzymes, receptors, and other proteins—can differ dramatically.[4][5] This stereoselectivity can lead to one enantiomer (the eutomer) exerting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[1][6]

The historical case of thalidomide serves as a stark reminder of the importance of understanding the distinct biological profiles of enantiomers.[7][8] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate the separate evaluation of each enantiomer of a chiral drug candidate to ensure safety and efficacy.[2][9] This guide provides a comprehensive framework for comparing the biological activities of the enantiomers of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate, a chiral molecule with potential therapeutic applications. Although specific experimental data for this compound is not yet publicly available, this document will synthesize established principles of stereopharmacology and data from structurally analogous compounds to propose a robust investigational strategy.

Hypothesized Biological Activities of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate Enantiomers

The structure of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate, featuring a fluorophenyl group and a hydroxybutanoate core, suggests several potential avenues for biological activity. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic profile and binding affinity to target proteins.[10][11]

Based on the activities of structurally related compounds, we can hypothesize potential therapeutic areas for the enantiomers of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate:

  • Anti-inflammatory Activity: The 2-fluorophenyl moiety is present in several compounds with demonstrated anti-inflammatory properties.[10] It is plausible that one or both enantiomers could exhibit anti-inflammatory effects through the modulation of inflammatory pathways.

  • Anticancer Activity: Fluorinated 2-phenyl derivatives have been identified as antimitotic agents, suggesting a potential role in cancer therapy.[2] The individual enantiomers may display differential cytotoxicity against various cancer cell lines.

  • Neurological Activity: The core structure bears some resemblance to precursors of neurotransmitters or modulators. For instance, derivatives of fluorophenylalanine have shown activity as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease.[9] It is conceivable that one enantiomer may interact with specific receptors or enzymes in the central nervous system.

The following table summarizes the potential differential activities of the enantiomers, which would need to be confirmed through empirical testing.

Biological Activity(R)-Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate (Hypothesized)(S)-Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate (Hypothesized)Rationale for Differential Activity
Anti-inflammatory Potentially higher activityPotentially lower activity or inactiveStereospecific binding to cyclooxygenase (COX) or other inflammatory enzymes.
Anticancer May exhibit greater cytotoxicity against specific cancer cell linesMay be less cytotoxic or target different cell linesEnantioselective interaction with tubulin or other protein targets involved in cell division.
Neurological Potential for selective inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)May have different selectivity or potency for cholinesterases or other neurological targetsChiral recognition at the active site of the target enzyme or receptor.

Experimental Protocols for Chiral Bioactivity Assessment

A systematic investigation is required to elucidate the distinct biological profiles of the enantiomers of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate. This involves a multi-step process, beginning with the separation of the enantiomers, followed by a series of in vitro and in vivo assays.

Chiral Separation

The first crucial step is to obtain the individual enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[12][13]

Protocol for Chiral HPLC Separation:

  • Column Selection: Utilize a chiral stationary phase (CSP) known for resolving similar compounds. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[14]

  • Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography, and systematically vary the composition to achieve optimal separation.

  • Detection: Use a UV detector at a wavelength where the compound exhibits maximum absorbance.

  • Fraction Collection and Analysis: Collect the separated enantiomeric peaks and confirm their purity using analytical chiral HPLC and determine the absolute configuration using techniques like X-ray crystallography or by comparison to a stereochemically defined standard.

Caption: Workflow for the separation of enantiomers using chiral HPLC.

In Vitro Biological Assays

Once the pure enantiomers are isolated, their biological activities can be compared using a variety of in vitro assays.

a) Receptor Binding Assay

This assay determines the affinity of each enantiomer for a specific receptor.

Protocol:

  • Target Selection: Based on the hypothesized activities, select relevant receptors (e.g., a specific G-protein coupled receptor for neurological activity).

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Competitive Binding: Incubate the membranes with a radiolabeled ligand known to bind to the receptor and varying concentrations of each enantiomer.

  • Detection: Measure the amount of radiolabeled ligand displaced by each enantiomer.

  • Data Analysis: Calculate the inhibition constant (Ki) for each enantiomer to determine its binding affinity.

b) Enzyme Inhibition Assay

This assay measures the ability of each enantiomer to inhibit the activity of a target enzyme.

Protocol:

  • Enzyme and Substrate Selection: Choose an enzyme relevant to the hypothesized activity (e.g., COX-2 for anti-inflammatory activity) and its corresponding substrate.

  • Reaction Setup: In a multi-well plate, combine the enzyme, substrate, and a range of concentrations of each enantiomer.

  • Kinetic Measurement: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each enantiomer.

c) Cell Viability/Cytotoxicity Assay

This assay assesses the effect of each enantiomer on the viability of cultured cells.

Protocol:

  • Cell Line Selection: Choose relevant cell lines (e.g., cancer cell lines for anticancer activity).

  • Cell Culture and Treatment: Plate the cells and treat them with various concentrations of each enantiomer for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a colorimetric assay (e.g., MTT or WST-1) to measure the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis: Calculate the concentration of each enantiomer that causes a 50% reduction in cell viability (IC50).

In Vivo Studies

Promising results from in vitro assays should be followed up with in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and toxicology of the individual enantiomers.

Protocol for a Murine Model of Inflammation:

  • Animal Model: Use a standard model of inflammation, such as carrageenan-induced paw edema in mice.

  • Dosing: Administer each enantiomer and a vehicle control to different groups of mice.

  • Efficacy Measurement: Measure the volume of the paw at various time points after the induction of inflammation.

  • Pharmacokinetic Analysis: Collect blood samples at different time points to determine the concentration of each enantiomer in the plasma, allowing for the calculation of key pharmacokinetic parameters (e.g., half-life, clearance).

  • Toxicology Assessment: Monitor the animals for any signs of toxicity and perform histopathological analysis of major organs at the end of the study.

Sources

Comparative

Next-Generation Chiral Resolution: Benchmarking 2.7 μm Superficially Porous Particles in SFC Against Traditional HPLC

As an application scientist who has spent over a decade optimizing chiral resolutions, I frequently encounter the same bottleneck in drug development: the agonizing trade-off between enantiomeric resolution ( Rs​ ) and a...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist who has spent over a decade optimizing chiral resolutions, I frequently encounter the same bottleneck in drug development: the agonizing trade-off between enantiomeric resolution ( Rs​ ) and analytical throughput. Enantiomeric separations are inherently limited by slow adsorption-desorption kinetics at the Chiral Stationary Phase (CSP). For years, the industry compensated by using long columns packed with 5 μm Fully Porous Particles (FPPs), accepting 30-minute run times and staggering solvent waste as the cost of doing business.

Today, that paradigm is obsolete. By coupling 2.7 μm Superficially Porous Particles (SPPs) with Supercritical Fluid Chromatography (SFC) , we can achieve baseline chiral resolution in a matter of seconds. This guide objectively benchmarks this next-generation Ultra-High-Performance SFC (UHPSFC) approach against traditional FPP HPLC and standard SFC techniques, providing the mechanistic causality and self-validating protocols necessary for seamless method transfer.

Mechanistic Causality: Overcoming the Mass Transfer Bottleneck

To understand why 2.7 μm SPPs outperform traditional architectures, we must look at the van Deemter equation ( H=A+B/u+C⋅u ), which models column efficiency (Plate Height, H ) as a function of linear velocity ( u ). In chiral chromatography, the C -term (resistance to mass transfer) dominates the loss of efficiency at high flow rates.

Historically, 5 μm FPPs featured a deep porous network that created a long, tortuous diffusion path for analytes, severely exacerbating the C -term.

A 2.7 μm SPP (also known as a core-shell particle) fundamentally alters this geometry. It typically consists of a 1.7 μm solid, impermeable silica core surrounded by a 0.5 μm porous silica shell 1. This architecture provides three distinct kinetic advantages:

  • Minimized C -Term: The diffusion path is strictly limited to the thin 0.5 μm outer shell, translating to a 10-fold reduction in mass transfer resistance compared to 5 μm FPPs 2.

  • Reduced B -Term: The solid core physically restricts the volume available for axial diffusion, reducing longitudinal diffusion by approximately 30% [[3]]().

  • Optimized A -Term: The highly uniform particle size distribution of SPPs minimizes eddy diffusion, allowing for a more homogenous and tightly packed column bed.

The Synergistic Power of Supercritical Fluid Chromatography

While SPPs optimize the stationary phase, the mobile phase is equally critical. Traditional HPLC uses liquid mobile phases (e.g., Hexane/Isopropanol) with high viscosity and low solute diffusivity.

SFC utilizes supercritical CO2​ , which possesses gas-like diffusivity and liquid-like density. When 2.7 μm SPP CSPs are coupled with SFC, the high diffusivity of supercritical CO2​ further flattens the C -term of the van Deemter curve. This allows us to push flow rates well beyond the optimal linear velocity without a catastrophic loss in theoretical plates, enabling ultrafast, sub-second chiral separations 4. Furthermore, replacing hazardous organic solvents with recycled CO2​ drastically improves the Analytical Method Greenness Score (AMGS), making SFC the superior choice for sustainable laboratories 5.

Benchmarking Data: Platform Comparison

The table below synthesizes the quantitative performance metrics across four distinct chromatographic platforms, highlighting the operational superiority of SPP-based UHPSFC.

Performance MetricTraditional HPLC (5 μm FPP)Standard SFC (5 μm FPP)UHPLC (1.8 μm FPP)UHPSFC (2.7 μm SPP)
Mobile Phase Hexane / IPASupercritical CO₂ / MeOHHexane / IPASupercritical CO₂ / MeOH
Mass Transfer Resistance HighMediumLowVery Low
Operating Pressure < 200 bar150 - 300 bar> 600 bar200 - 400 bar
Typical Analysis Time 15 - 30 min5 - 10 min3 - 5 min< 1 min
Solvent Consumption / Run 15 - 30 mL1 - 2 mL (Co-solvent)3 - 5 mL< 0.5 mL (Co-solvent)
Greenness (AMGS) PoorGoodModerateExcellent
Experimental Protocol: Self-Validating Method Transfer to SPP-SFC

A robust method transfer cannot rely on trial and error. The following protocol is designed as a self-validating system —meaning the method continuously verifies its own integrity at each developmental stage, preventing the propagation of errors.

Phase 1: System Baseline & Void Volume Determination
  • Action: Inject a non-retained marker (e.g., 1,3,5-tri-tert-butylbenzene) alongside the racemate to accurately measure the dead time ( t0​ ).

  • Causality: Accurate t0​ is mathematically mandatory for calculating the retention factor ( k′=(tR​−t0​)/t0​ ). Without a precise k′ , selectivity ( α ) cannot be reliably determined.

  • Self-Validation Check: The t0​ value must exhibit a Relative Standard Deviation (RSD) of < 0.5% across five replicate injections. If the RSD exceeds this threshold, the system fails validation due to pump check-valve malfunction or micro-leaks. Do not proceed until resolved.

Phase 2: Co-Solvent & Additive Screening
  • Action: Screen standard modifiers (Methanol, Ethanol, Isopropanol) at 10–40% isocratic gradients.

  • Causality: The co-solvent dictates both the bulk elution strength and the specific hydrogen-bonding interactions with the CSP.

  • Self-Validation Check: Monitor the peak asymmetry factor ( As​ ). If As​>1.2 , secondary interactions (e.g., basic analytes interacting with free silanols) are occurring. The system flags this as a failure. Introduce 0.1% basic (Diethylamine) or acidic (Trifluoroacetic acid) additives to mask these active sites, re-inject, and verify As​≤1.2 .

Phase 3: Thermodynamic & Kinetic Tuning
  • Action: Modulate Automated Backpressure Regulator (ABPR) settings and column oven temperature.

  • Causality: In SFC, fluid density is highly compressible. Increasing pressure increases CO2​ density (enhancing solvating power and reducing retention), while increasing temperature decreases density but exponentially improves mass transfer kinetics.

  • Self-Validation Check: Plot a localized van Deemter curve ( H vs. u ) using the racemate. Identify the critical linear velocity where resolution ( Rs​ ) drops below the baseline threshold of 1.5. Set the final operational flow rate exactly 10% below this empirical failure point. This guarantees maximum throughput while mathematically ensuring baseline resolution.

Method Development Workflow

The logical progression of the self-validating protocol is visualized below.

G Start Inject Racemate & Void Marker (Calculate t0) Screen Screen Co-Solvents (MeOH, EtOH, IPA) Start->Screen CheckSym Peak Symmetry (As) < 1.2? Screen->CheckSym AddMod Add Basic/Acidic Modifiers (e.g., 0.1% DEA/TFA) CheckSym->AddMod No Tune Tune Temperature & Pressure (Optimize Density) CheckSym->Tune Yes AddMod->Screen Re-evaluate CheckRes Resolution (Rs) > 1.5? Tune->CheckRes CheckRes->Tune No (Adjust Density) Flow Increase Flow Rate (Exploit SPP Flat C-Term) CheckRes->Flow Yes Valid Validated UHPSFC Method (High Throughput) Flow->Valid

Self-Validating Workflow for Chiral Method Transfer to SPP-SFC.

Conclusion

Benchmarking data clearly indicates that the combination of 2.7 μm Superficially Porous Particles and Supercritical Fluid Chromatography represents the apex of modern chiral separation. By virtually eliminating mass transfer resistance and leveraging the high diffusivity of supercritical CO2​ , laboratories can transition from 30-minute HPLC methods to sub-minute UHPSFC methods. This not only accelerates high-throughput screening in drug discovery but also aligns with global green chemistry initiatives by drastically reducing toxic solvent consumption.

References
  • Current State of Superficially Porous Particle Technology in Liquid Chromatography. Chromatography Online. 3

  • Comparison of small size fully porous particles and superficially porous particles of chiral anion-exchange type stationary phases in ultra-high performance liquid chromatography. PubMed (NIH). 2

  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. 4

  • Chiral Separation of Biosourced Preservatives: Greenness Evaluation of Liquid and Supercritical Fluid Chromatography Through AMGS and AGREE Tools. ResearchGate. 5

  • Fast and High Efficiency HPLC Separations Using Superficially Porous Particles. Regis Technologies. 1

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of complex halogenated intermediates. Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of complex halogenated intermediates. Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate is a specialized fluorinated organic ester. While its utility in drug discovery is significant, its disposal requires rigorous, specialized protocols.

Standard organic waste disposal methods are insufficient for this compound. The presence of the highly electronegative fluorine atom fundamentally alters the thermal degradation profile of the molecule, demanding strict segregation and high-temperature destruction to prevent severe environmental and infrastructural damage.

Below is the definitive, step-by-step operational guide for the safe handling and disposal of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate, designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.

The Mechanistic Rationale for Fluorinated Waste Segregation

Do not treat this compound as standard organic waste. Mixing Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate with non-halogenated solvent waste (such as ethanol, acetone, or hexane) is a critical operational failure.

The Causality of High-Temperature Destruction: Standard non-halogenated waste is typically incinerated at lower temperatures (approx. 800–1,000°C). At these temperatures, the highly stable carbon-fluorine (C-F) bond—which possesses a bond dissociation energy of approximately 485 kJ/mol—does not fully cleave. Unimolecular decomposition of highly fluorinated organics requires extreme thermal energy; for example, complete destruction often requires temperatures exceeding 1,400°C 1.

If incinerated improperly, the compound will undergo partial combustion, leading to two severe consequences:

  • Formation of PICs: Incomplete destruction results in the formation of fluorinated Products of Incomplete Combustion (PICs) [[1]](), which are highly toxic, mobile, and environmentally persistent.

  • Hydrogen Fluoride (HF) Generation: The liberated fluorine radicals will react with hydrogen to form corrosive HF gas. Halogenated waste facilities are specifically equipped with alkali wet scrubbers to neutralize this gas before exhaust release 2.

Quantitative Waste Characterization

To ensure logistical clarity, all quantitative parameters regarding the handling of this waste stream are summarized below.

Table 1: Waste Characterization & Logistical Parameters

ParameterValue / SpecificationOperational Rationale
Waste Classification Halogenated Organic WasteDue to its fluorinated nature, it must be segregated from non-halogenated streams 3.
Incineration Temp > 1,400°CMinimum thermal energy required to break the C-F bond and prevent toxic PIC formation 1.
Container Compatibility HDPE, LDPE, PTFE (Teflon)Prevents container degradation. Glass should be avoided if trace HF generation is a risk 4.
Max Accumulation Vol. 55 Gallons (Working Container <1 Gal)RCRA compliance for Satellite Accumulation Areas (SAA) 4.
Aqueous Phase pH 6.0 – 8.0Self-validating check: Prevents acid-catalyzed hydrolysis of the ester in the waste carboy.

Disposal Workflow Visualization

The following diagram outlines the logical decision tree for processing Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate waste from the laboratory bench to final environmental release.

G Start Methyl 3-(2-fluorophenyl) -2-hydroxybutanoate Waste Decision Waste Physical State? Start->Decision Liquid Liquid Waste (Solutions/Fractions) Decision->Liquid Liquid Solid Solid Waste (Consumables/Spills) Decision->Solid Solid Segregation Segregate as Halogenated Organic Waste Liquid->Segregation Solid->Segregation Storage Store in HDPE/PTFE Containers (Avoid basic/acidic mixing) Segregation->Storage Incineration High-Temp Incineration (>1400°C for C-F Cleavage) Storage->Incineration Licensed Contractor Scrubber Alkali Wet Scrubber (Neutralizes HF Gas) Incineration->Scrubber Exhaust Gas Safe Safe Environmental Release Scrubber->Safe

Fig 1: Disposal workflow for fluorinated organic esters, highlighting halogenated segregation and high-temp incineration.

Step-by-Step Experimental Disposal Protocols

To guarantee safety, every protocol must act as a self-validating system. Do not proceed to the next step unless the previous condition is strictly met.

Protocol A: Liquid Waste Segregation and Containerization
  • Compatibility Verification: Confirm the primary waste container is constructed of High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) [[4]](). Do not use standard soda-lime glass, as trace acidic degradation of the fluorinated compound over time can generate HF, which etches and breaches glass.

  • Phase Stabilization (Self-Validation Step): If the waste contains mixed aqueous/organic layers, test the pH of the aqueous phase. Adjust to pH 6.0–8.0 using dilute NaOH or NaHCO₃. Causality: Highly acidic or basic conditions can catalyze the hydrolysis of the ester, altering the volatility profile of the waste and potentially pressurizing the sealed container.

  • Transfer & Funneling: Use a grounded, dedicated PTFE funnel to transfer the solution into the "Halogenated Organic Waste" carboy.

  • Headspace Management: Leave a minimum of 20% headspace in the container to accommodate vapor expansion due to ambient laboratory temperature fluctuations.

  • Documentation: Log the exact volume and chemical name on the hazardous waste manifest immediately. Never use abbreviations (e.g., do not write "Fluoro-ester").

Protocol B: Solid Waste and Consumable Management
  • Desiccation: Allow any residual volatile solvents on contaminated pipette tips, weigh boats, or filter papers to evaporate completely inside a certified, externally exhausted fume hood.

  • Bagging: Place the dry, contaminated consumables into a 6-mil thick polyethylene hazardous waste bag.

  • Secondary Containment: Seal the bag and place it inside a rigid, clearly labeled "Halogenated Solid Waste" drum located in your Satellite Accumulation Area (SAA).

Protocol C: Spill Decontamination Workflow
  • Containment: Immediately surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, vermiculite, or dry sand). Causality: Do not use combustible sawdust, as the organic ester may increase the flammability of the mixture.

  • Absorption: Work the absorbent from the perimeter toward the center to minimize the spread of the fluorinated material.

  • Extraction: Sweep the absorbed material using a non-sparking polypropylene brush and pan. Deposit directly into a solid halogenated waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by an isopropanol wipe. Dispose of all cleaning wipes as halogenated solid waste 3.

References

  • [1] Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration. Environmental Protection Agency (EPA). Available at: [Link]

  • [2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. Environmental Protection Agency (EPA). Available at: [Link]

  • [4] Disposal Done Right. Lab Manager. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.